molecular formula C14H24O6 B8221708 1,2-Cyclobutanedicarboxylic acid, 3,3-diethoxy-, diethyl ester,(1R,2S)-rel-

1,2-Cyclobutanedicarboxylic acid, 3,3-diethoxy-, diethyl ester,(1R,2S)-rel-

Cat. No.: B8221708
M. Wt: 288.34 g/mol
InChI Key: WGFWKACUXHRZOU-QWRGUYRKSA-N
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Description

1,2-Cyclobutanedicarboxylic acid, 3,3-diethoxy-, diethyl ester, (1R,2S)-rel- is a chemical compound with the molecular formula C12H20O6 It is a derivative of cyclobutanedicarboxylic acid, characterized by the presence of two ethoxy groups and two ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Cyclobutanedicarboxylic acid, 3,3-diethoxy-, diethyl ester typically involves the reaction of maleic or fumaric acid esters with ketene acetals. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclobutanedicarboxylic acid, 3,3-diethoxy-, diethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced .

Scientific Research Applications

1,2-Cyclobutanedicarboxylic acid, 3,3-diethoxy-, diethyl ester has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2-Cyclobutanedicarboxylic acid, 3,3-diethoxy-, diethyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Cyclobutanedicarboxylic acid, 3,3-dimethoxy-, diethyl ester
  • 1,2-Cyclobutanedicarboxylic acid, 3,3-diethoxy-, 1,2-dimethyl ester
  • trans-3,3-diethoxy-1,2-cyclobutanedicarboxylic acid

Uniqueness

1,2-Cyclobutanedicarboxylic acid, 3,3-diethoxy-, diethyl ester is unique due to its specific structural configuration and the presence of ethoxy and ethyl ester groups. This configuration imparts distinct chemical and physical properties, making it suitable for various specialized applications .

Properties

IUPAC Name

diethyl (1S,2R)-3,3-diethoxycyclobutane-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O6/c1-5-17-12(15)10-9-14(19-7-3,20-8-4)11(10)13(16)18-6-2/h10-11H,5-9H2,1-4H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFWKACUXHRZOU-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1C(=O)OCC)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC([C@@H]1C(=O)OCC)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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